molecular formula C9H11NO B025123 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone CAS No. 104508-45-4

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone

Cat. No. B025123
M. Wt: 149.19 g/mol
InChI Key: RUOWUAABYLAWEG-UHFFFAOYSA-N
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Description

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone, also known as PPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PPE is a pyrrole-based compound that has been synthesized through various methods and has shown promising results in different areas of research.

Scientific Research Applications

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is in the field of organic electronics. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit excellent electron-transporting properties, making it a potential candidate for use in organic field-effect transistors (OFETs). 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in solar cells due to its high electron mobility and good photovoltaic performance.
In addition to its applications in organic electronics, 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been studied for its potential use in cancer therapy. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to induce apoptosis in cancer cells, making it a potential candidate for use in cancer therapy.

Mechanism Of Action

The mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is not well understood. However, it has been reported that 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone may exert its cytotoxic effects through the induction of oxidative stress and the inhibition of cell proliferation. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been shown to activate the caspase pathway, leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit various biochemical and physiological effects. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce the expression of various oncogenes. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has also been reported to exhibit anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its high purity and yield. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of using 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone in lab experiments is its potential toxicity. 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone has been reported to exhibit cytotoxic effects, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for research on 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone. One potential direction is to further investigate its applications in organic electronics, particularly in the development of OFETs and solar cells. Another potential direction is to explore its potential use in cancer therapy, including the development of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone-based drugs. Additionally, further research is needed to understand the mechanism of action of 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone and its potential toxicity.

Synthesis Methods

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the reaction of 3-acetylpyrrole with propargyl bromide in the presence of potassium carbonate. Another method involves the reaction of 3-acetylpyrrole with propargyl alcohol in the presence of a catalytic amount of p-toluenesulfonic acid. These methods have been reported to yield 1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone with high purity and yield.

properties

IUPAC Name

1-(5-prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6(2)9-4-8(5-10-9)7(3)11/h4-5,10H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOWUAABYLAWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CN1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Prop-1-en-2-yl-1H-pyrrol-3-yl)ethanone

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